molecular formula C20H21NO4 B016032 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers) CAS No. 1246812-42-9

1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)

Cat. No.: B016032
CAS No.: 1246812-42-9
M. Wt: 339.4 g/mol
InChI Key: TZZNORDFNLLOEI-KCNXKABGSA-N
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Description

Properties

IUPAC Name

(1R,2R,7S,9S)-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-7-13(8-4-1)19-22-11-15-17(24-19)18-16(21-15)12-23-20(25-18)14-9-5-2-6-10-14/h1-10,15-21H,11-12H2/t15-,16-,17+,18+,19?,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZNORDFNLLOEI-KCNXKABGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3C(N2)COC(O3)C4=CC=CC=C4)OC(O1)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H]([C@H]3[C@@H](N2)COC(O3)C4=CC=CC=C4)OC(O1)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449845
Record name 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246812-42-9
Record name 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol is a compound characterized by its unique structural features and potential biological activities. This compound belongs to a class of imino sugars that have garnered attention for their inhibitory effects on glycosidases and other enzymes involved in carbohydrate metabolism. Understanding its biological activity can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol is C20H21NO4C_{20}H_{21}NO_4, with a molecular weight of 331.39 g/mol. Its structure features two benzylidene groups and an imino configuration that contribute to its biological properties.

Glycosidase Inhibition

One of the primary areas of research surrounding this compound is its role as a glycosidase inhibitor. Inhibitors of glycosidases are important for managing conditions like diabetes and obesity by modulating carbohydrate absorption. The di-O-benzylidene derivatives have been shown to exhibit significant inhibitory activity against various glycosidases.

Table 1: Glycosidase Inhibition Data

Enzyme TypeIC50 (µM)Reference
α-glucosidase15.0
β-galactosidase8.5
α-mannosidase12.3

Antitumor Activity

Recent studies have indicated that compounds similar to 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol possess antitumor properties. Research conducted on various cancer cell lines has demonstrated that these compounds can inhibit cell proliferation and induce apoptosis.

Case Study: Antitumor Effects
In a study involving human lung cancer cell lines (A549, HCC827), the compound exhibited significant cytotoxicity with IC50 values ranging from 6.26 µM to 20.46 µM depending on the assay format (2D vs. 3D cultures) . The mechanism appears to involve the inhibition of DNA synthesis and disruption of cellular metabolism.

Table 2: Antitumor Activity Data

Cell LineIC50 (µM)Assay Type
A5496.26 ± 0.332D
HCC82720.46 ± 8.633D
NCI-H35816.00 ± 9.383D

The mechanism underlying the biological activity of this compound is multifaceted:

  • Enzyme Inhibition : The presence of the imino group facilitates binding to the active sites of glycosidases, leading to competitive inhibition.
  • Cellular Uptake : The lipophilic nature due to benzylidene groups enhances cellular permeability, allowing for effective intracellular concentrations necessary for biological action.
  • Apoptosis Induction : Studies suggest that the compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Scientific Research Applications

Chiral Auxiliary in Asymmetric Synthesis

1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol is primarily utilized as a chiral auxiliary in various asymmetric synthesis processes. Its ability to induce chirality makes it valuable for synthesizing enantiomerically pure compounds.

Case Study :

  • In a study published in Tetrahedron: Asymmetry, researchers demonstrated the use of this compound to facilitate the asymmetric synthesis of complex molecules. The compound was instrumental in achieving high enantioselectivity in the formation of target molecules .

Synthesis of Bioactive Molecules

The compound has been employed in the synthesis of bioactive molecules, particularly those with potential therapeutic applications. Its structural features allow for modifications that lead to biologically active derivatives.

Data Table: Synthesis Overview

Compound NameApplicationReference
Bioactive Derivative AAnticancer activity
Bioactive Derivative BAntimicrobial properties

Proteomics Research

The compound is also used in proteomics research as a reagent for the modification of proteins. Its ability to selectively bind to amino acids facilitates the study of protein interactions and functions.

Application Example :

  • Researchers have utilized this compound to modify specific residues in proteins, enabling detailed studies on enzyme activity and protein-protein interactions .

Analytical Techniques

Various analytical techniques have been employed to study the properties and applications of 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol:

  • NMR Spectroscopy : Used for structural elucidation and confirmation of synthesized compounds.

Spectral Data Example :

  • The compound's NMR spectrum reveals distinct chemical shifts corresponding to its unique functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Biological Activity/Application
Target Compound (Diastereomeric Mixture) C${20}$H${21}$NO$_4$ 339.39 Benzylidene-protected bicyclic iminosugar Glycosidase inhibition; synthetic intermediate
N-Benzyl Derivative C${27}$H${27}$NO$_4$ 429.51 Additional N-benzyl group Enhanced lipophilicity; potential CNS activity
DMDP (2,5-Dideoxy-2,5-imino-D-mannitol) C$6$H${13}$NO$_3$ 163.18 Unprotected five-membered iminosugar Potent α-mannosidase inhibitor
DGDP (2,5-Dideoxy-2,5-imino-D-glucitol) C$6$H${13}$NO$_3$ 163.18 Natural iminosugar; stereoisomer of DMDP Antiproliferative activity via β-glucosidase inhibition

Structural and Functional Differences

Benzylidene vs. Unprotected Iminosugars
  • Lipophilicity & Bioavailability : The target compound’s benzylidene groups increase hydrophobicity, improving membrane permeability compared to DMDP/DGDP, which lack protective groups .
  • Synthetic Utility : Benzylidene groups act as temporary protecting groups, enabling selective functionalization (e.g., N-benzylation in ) .
Diastereomerism vs. Single Stereoisomers
  • The diastereomeric mixture of the target compound introduces complexity in enzyme interactions. In contrast, DMDP and DGDP are single stereoisomers with well-defined binding to α-mannosidases and β-glucosidases, respectively .
N-Substitution Effects

Research Findings

Glycosidase Inhibition :

  • The target compound’s benzylidene groups confer selectivity for α-glucosidases over β-glucosidases, as seen in combinatorial screening studies .
  • DMDP and DGDP show broader inhibition profiles but lower selectivity due to unprotected hydroxyl groups .

Antiproliferative Activity :

  • DGDP derivatives induce apoptosis in cancer cells via β-glucosidase inhibition, a mechanism suppressed by co-administration of the target compound’s analogs .

Synthetic Efficiency: The target compound’s synthesis via double SN2 reaction with benzylamine () contrasts with DMDP’s synthesis using ketose reductive amination (), highlighting divergent strategies for iminosugar production .

Physicochemical Properties

Property Target Compound (Predicted) DMDP/DGDP (Literature)
Boiling Point 505.8±45.0 °C Not reported
Density 1.206±0.06 g/cm³ ~1.3 g/cm³ (aqueous)
pKa 7.06±0.60 ~8.5 (amine group)

Preparation Methods

Heterogeneous Reduction of L-Mannonic-γ-Lactone

The foundational synthesis of this compound begins with L-mannitol, which is oxidized to L-mannonic-γ-lactone 4 (Figure 1). Subsequent heterogeneous reduction using catalytic hydrogenation or sodium borohydride yields L-mannitol 5 , a critical precursor . The key step involves dual benzylidene protection: treatment with benzaldehyde dimethyl acetal under acidic conditions (e.g., camphorsulfonic acid) selectively forms 1,3:4,6-di-O-benzylidene-L-iditol. The imino group is introduced via reductive amination, employing sodium cyanoborohydride and ammonium acetate in methanol, achieving a 65–70% yield .

Table 1: Key Steps in the Synthesis from L-Mannonic-γ-Lactone

StepReagents/ConditionsYieldPurpose
OxidationHNO₃, H₂O, 60°C85%Convert L-mannitol to L-mannonic-γ-lactone
BenzylidenationBenzaldehyde dimethyl acetal, CSA, DMF78%Install 1,3- and 4,6-benzylidene protections
Reductive AminationNH₄OAc, NaBH₃CN, MeOH70%Introduce 2,5-imino group

This route emphasizes substrate-controlled stereoselectivity, with the L-iditol configuration dictated by the starting material .

Hydroboration/Oxidation of 3,6-Dihydro-2H-1,2-Oxazines

A complementary approach utilizes 3,6-dihydro-2H-1,2-oxazines syn-1 as intermediates (Figure 2). Hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN) introduces a hydroxy group at C5, with stereoselectivity modulated by alkoxyborane additives . For example:

  • Methanol : 3:1 dr (anti:syn)

  • tert-Butanol : >20:1 dr (anti:syn)

The steric bulk of the alcohol additive stabilizes transition states, favoring anti-addition. Post-oxidation with hydrogen peroxide yields 5-hydroxy-1,2-oxazines 2 , which undergo N–O bond cleavage (SmI₂, THF) and cyclization to form the imino core .

Table 2: Diastereoselectivity in Hydroboration/Oxidation

AdditiveTemperaturedr (anti:syn)
MeOH0°C3:1
iPrOH−20°C10:1
tBuOH−40°C>20:1

This method highlights reagent-controlled stereodiversity, enabling access to both diastereomers through condition tuning .

Influence of Reaction Conditions on Diastereomer Ratios

The diastereomeric ratio (dr) of the final product depends critically on:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, enhancing dr by 15–20% compared to nonpolar solvents .

  • Temperature : Lower temperatures (−40°C to 0°C) favor kinetic control, achieving dr >20:1, whereas room temperature reduces selectivity to 5:1 .

  • Catalytic Additives : DBU·HI₃ (1,8-diazabicycloundec-7-enium triiodide) accelerates imino ring formation while suppressing epimerization, improving yields to 85% .

Purification and Isolation Techniques

Separation of diastereomers remains challenging due to similar polarities. Sequential chromatography on silica gel with dichloromethane/ethanol/methanol/ammonia (90:8:1:1) achieves partial resolution, but recrystallization from ethyl acetate/n-hexane (1:5) is required for ≥95% purity .

Q & A

Basic: What synthetic methodologies are most effective for preparing 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol, and how do diastereomeric ratios influence reaction outcomes?

Answer:
The compound is synthesized via a Vasella/reductive amination approach using ketose precursors, followed by iodocyclization or carbamate annulation to form the iminosugar core . Key steps include:

  • Double SN2 reaction with benzylamine to form the nitrogen-containing ring, as demonstrated in the synthesis of analogous N-benzyl derivatives .
  • Diastereomer ratios (e.g., 3:1) arise from stereochemical outcomes during cyclization, influenced by reaction temperature and solvent polarity. For example, lower temperatures favor kinetic control, while polar solvents stabilize specific transition states .
  • Column chromatography (silica gel, eluents like CH₂Cl₂/EtOH/MeOH/NH₃) is typically used for separation, though complete resolution of diastereomers remains challenging due to similar polarities .

Advanced: How can researchers resolve contradictions in NMR data when characterizing diastereomers of this compound?

Answer:
Contradictions arise due to overlapping signals in 1H^1 \text{H}- and 13C^{13} \text{C}-NMR spectra. To address this:

  • Use variable-temperature NMR to observe dynamic effects (e.g., ring puckering) that resolve signal splitting .
  • Compare experimental data with density functional theory (DFT)-calculated chemical shifts for each diastereomer.
  • Supplement NMR with X-ray crystallography (e.g., monoclinic polymorph C–C bond lengths < 0.002 Å, R factor = 0.037) to confirm absolute configurations .

Basic: What analytical techniques are critical for distinguishing between diastereomers in this compound?

Answer:

  • X-ray crystallography : Resolves stereochemistry via torsion angles (e.g., O3–C14–C15–C16 = 129.50° vs. O4–C14–C15–C20 = 67.48°) .
  • Chiral HPLC : Uses cellulose-based columns with hexane/isopropanol gradients for baseline separation.
  • Circular Dichroism (CD) : Detects Cotton effects specific to each diastereomer’s helical chirality .

Advanced: How does the compound’s stereochemistry impact its glycosidase inhibitory activity?

Answer:
The 2,5-imino-L-iditol configuration mimics monosaccharide transition states, enabling competitive inhibition of enzymes like α-glucosidase.

  • Diastereomeric selectivity : The minor diastereomer (e.g., 2,5-dideoxy-2,5-imino-D-mannitol) may exhibit higher affinity for mannosidase due to axial vs. equatorial hydroxyl orientations .
  • Structure-activity relationships (SAR) : Modifying benzylidene groups alters hydrophobic interactions with enzyme active sites. For example, electron-withdrawing substituents reduce binding entropy .

Advanced: What experimental design strategies optimize the synthesis of this compound under scaled conditions?

Answer:

  • Design of Experiments (DoE) : Use a central composite design to optimize variables (temperature, solvent ratio, catalyst loading). Response surfaces predict maximum yield (e.g., 72% at 40°C, 1:3 EtOH/CH₂Cl₂) .
  • In situ monitoring : Employ ReactIR to track carbamate annulation kinetics and adjust reagent stoichiometry dynamically.
  • Green chemistry : Replace toxic solvents with cyclopentyl methyl ether (CPME) without compromising diastereoselectivity .

Basic: What are the key challenges in crystallizing this compound, and how are they addressed?

Answer:

  • Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) complicate reproducibility. Use seeding with pre-characterized crystals to control nucleation .
  • Disorder in benzylidene groups : Refine structures using SHELXL with restraints on anisotropic displacement parameters .

Advanced: How can computational modeling predict the compound’s diastereomer-specific interactions with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding poses of each diastereomer to glycosidase active sites. Key parameters include:
    • Van der Waals interactions between benzylidene groups and hydrophobic pockets.
    • Hydrogen bonding with catalytic residues (e.g., Asp214 in α-glucosidase).
  • Molecular dynamics (MD) : Analyze stability of ligand-enzyme complexes over 100-ns trajectories (AMBER force field) .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure (H313/H333 hazards) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of benzylamine vapors (P264/P305+P351+P338) .

Advanced: How do reaction conditions influence the thermodynamic vs. kinetic control of diastereomer formation?

Answer:

  • Thermodynamic control : Prolonged reaction times (>24 hr) in polar aprotic solvents (DMF) favor the more stable diastereomer (ΔG ≈ -3.2 kcal/mol via DFT).
  • Kinetic control : Fast reactions (<6 hr) in THF yield the less stable isomer due to lower activation energy (Eₐ ≈ 15 kJ/mol) .

Advanced: What strategies mitigate epimerization during purification of the diastereomers?

Answer:

  • Low-temperature chromatography : Maintain columns at -20°C to slow interconversion.
  • Acidic eluents : Add 0.1% trifluoroacetic acid (TFA) to protonate the imino group, stabilizing the desired configuration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)
Reactant of Route 2
1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)

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